molecular formula C16H13NO2S2 B10918369 Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B10918369
M. Wt: 315.4 g/mol
InChI Key: NNDNAFSJCMFDOF-UHFFFAOYSA-N
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Description

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is an organic compound with the molecular formula C16H13NO2S2. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of benzyl bromide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .

Scientific Research Applications

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of benzyl and acetate groups with the benzothiazole core makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

benzyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C16H13NO2S2/c18-15(19-10-12-6-2-1-3-7-12)11-20-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2

InChI Key

NNDNAFSJCMFDOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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